1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone
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Overview
Description
1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the anthracene core, followed by the introduction of the hydroxyethylamino and methylpiperidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-HYDROXYETHYL)AMINO]-9,10-ANTHRACENEDIONE
- 2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Uniqueness
1-[(2-HYDROXYETHYL)AMINO]-2-(3-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-2-(3-methylpiperidine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H24N2O4/c1-14-5-4-11-25(13-14)23(29)18-9-8-17-19(20(18)24-10-12-26)22(28)16-7-3-2-6-15(16)21(17)27/h2-3,6-9,14,24,26H,4-5,10-13H2,1H3 |
InChI Key |
AEXOGGYTSSLKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Origin of Product |
United States |
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